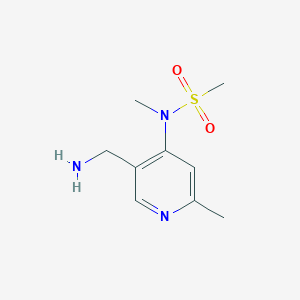
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a methyl group, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide typically involves multiple steps. One common method includes the initial formation of the pyridine ring, followed by the introduction of the aminomethyl group through reductive amination. The methanesulfonamide group is then added via sulfonation reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction conditions is crucial in industrial settings to minimize impurities and optimize production efficiency .
化学反应分析
Types of Reactions
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methanesulfonamide group can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives with aminomethyl and sulfonamide groups, such as:
- 4-amino-5-aminomethyl-2-methylpyrimidine
- N-(2-methylpyridin-4-yl)-n-methylmethanesulfonamide
Uniqueness
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its structure, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound features a pyridine ring substituted with an aminomethyl group and a methylmethanesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable candidate for further investigation in drug development.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor . Enzyme inhibitors are crucial in regulating biochemical pathways and can be used therapeutically to treat various diseases. The specific enzymes targeted by this compound are still under investigation, but preliminary studies suggest interactions with key metabolic pathways that could be beneficial in disease contexts where enzyme modulation is desirable .
Receptor Modulation
In addition to enzyme inhibition, this compound may also function as a receptor modulator . Receptor modulators can enhance or inhibit receptor activity, influencing physiological responses. Understanding the specific receptors involved will be essential for elucidating the therapeutic mechanisms of this compound.
Research Findings
Recent studies have focused on the pharmacological properties of this compound, revealing its potential in various therapeutic areas:
- Cancer Treatment : The compound's ability to inhibit certain enzymes involved in cancer cell proliferation suggests its potential use in oncology. Studies have indicated that similar compounds have successfully targeted cancer pathways .
- Neurological Disorders : Given its structural similarities to other compounds known for neuroprotective properties, there is ongoing research into its effects on neurological pathways, potentially offering new avenues for treating conditions such as Alzheimer's disease .
- Anti-inflammatory Effects : Some preliminary findings suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have demonstrated the efficacy of structurally related compounds in clinical settings:
- Study on Pyridine Derivatives : A study highlighted the effectiveness of pyridine derivatives similar to this compound in inhibiting tumor growth in vitro. These findings support further exploration of this compound's potential applications in cancer therapy .
- Neuroprotective Studies : Research involving related compounds has shown promise in protecting neuronal cells from oxidative stress, suggesting that this compound could have similar protective effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂S |
| Molecular Weight | 245.31 g/mol |
| Potential Applications | Cancer therapy, Neuroprotection |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation |
属性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC 名称 |
N-[5-(aminomethyl)-2-methylpyridin-4-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-4-9(8(5-10)6-11-7)12(2)15(3,13)14/h4,6H,5,10H2,1-3H3 |
InChI 键 |
LYURIPSHSDRSEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=N1)CN)N(C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















